molecular formula C10H17FN4O2 B11742919 tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate

tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B11742919
M. Wt: 244.27 g/mol
InChI Key: RXXLFRPVTBRKFV-UHFFFAOYSA-N
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Description

tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, an amino group, a fluoroethyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the preparation of 1-methyl-1H-pyrazol-5-amine, which undergoes a series of reactions to introduce the fluoroethyl and tert-butyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block for new materials .

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In industry, this compound is used in the development of new materials with specific properties. It may also be used in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-3-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17FN4O2

Molecular Weight

244.27 g/mol

IUPAC Name

tert-butyl N-[4-amino-1-(2-fluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)13-8-7(12)6-15(14-8)5-4-11/h6H,4-5,12H2,1-3H3,(H,13,14,16)

InChI Key

RXXLFRPVTBRKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C=C1N)CCF

Origin of Product

United States

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